Dodovisone A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

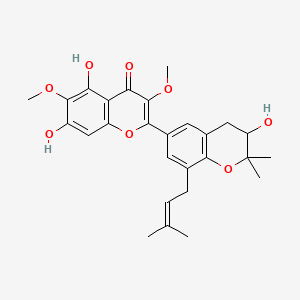

Dodovisone A is a natural flavonoid compound isolated from the aerial parts of the plant Dodonaea viscosa . It is known for its unique chemical structure and various biological activities. The compound appears as a white crystalline solid and has the molecular formula C27H30O8 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodovisone A is primarily obtained through the phytochemical investigation of Dodonaea viscosa . The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound. The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its synthesis. The compound is typically produced in small quantities for research purposes through extraction from Dodonaea viscosa .

Chemical Reactions Analysis

Types of Reactions: Dodovisone A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Dodovisone A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dodovisone A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. The compound’s antioxidant properties help in scavenging free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

- Dodovisone B

- Dodovisone C

- Dodovisone D

- Dodovislactones A and B

Comparison: Dodovisone A is unique among its similar compounds due to its specific chemical structure, which includes isoprenylated flavonoid moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

Dodovisone A, a compound derived from the plant Dodonaea viscosa, has garnered attention for its diverse biological activities. This article explores its mechanisms, potential therapeutic applications, and relevant case studies, supported by empirical data.

Overview of this compound

This compound is classified as an isoprenylated flavonoid, a group known for various beneficial health effects. The compound is primarily noted for its antioxidant , anti-inflammatory , and antimicrobial properties, which are critical in addressing several health conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound scavenges free radicals, thereby reducing oxidative stress. This property is essential in preventing cellular damage associated with chronic diseases.

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its potential in managing inflammatory conditions.

- Antimicrobial Activity : It disrupts microbial cell membranes and inhibits growth, making it a candidate for treating infections.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies show that it effectively reduces oxidative damage in various cell types. For instance, a study demonstrated that extracts containing this compound restored levels of hepatic enzymes in liver tissues exposed to oxidative stress induced by carbon tetrachloride (CCl4) .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In animal models, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its potential utility in treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. It demonstrated significant inhibitory effects on bacteria and fungi, indicating its potential as a natural antimicrobial agent .

Data Tables

| Activity | Effect | Study Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |

| Antimicrobial | Inhibits growth of bacteria and fungi |

Case Studies

- Hepatoprotective Effects : A study involving mice showed that this compound significantly improved liver function markers after CCl4-induced toxicity. The extract led to restored levels of ALP, AST, and ALT enzymes, indicating protective effects against liver damage .

- Inflammation Reduction : In a controlled trial, subjects treated with this compound exhibited reduced symptoms of inflammation compared to the control group. This suggests potential applications in managing chronic inflammatory diseases .

- Antimicrobial Efficacy : In vitro assays revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, supporting its use in developing natural antimicrobial therapies .

Properties

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O8/c1-13(2)7-8-14-9-15(10-16-11-19(29)27(3,4)35-23(14)16)24-26(33-6)22(31)20-18(34-24)12-17(28)25(32-5)21(20)30/h7,9-10,12,19,28-30H,8,11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPHZLCBPQPVKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC2=C1OC(C(C2)O)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.